![molecular formula C15H22N2O2 B246156 1-Cyclohexyl-4-(2-furoyl)piperazine](/img/structure/B246156.png)
1-Cyclohexyl-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-(2-furoyl)piperazine is a compound that belongs to the family of piperazine derivatives. This compound has attracted a lot of attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been shown to have potential as an antipsychotic agent due to its ability to modulate the dopamine and serotonin receptors in the brain. In pharmacology, this compound has been shown to have potential as a selective serotonin reuptake inhibitor (SSRI) due to its ability to inhibit the reuptake of serotonin in the brain. In biochemistry, this compound has been shown to have potential as a modulator of protein-protein interactions due to its ability to bind to specific sites on proteins and alter their conformation.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-(2-furoyl)piperazine is complex and involves multiple pathways. In the brain, this compound modulates the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. In addition, this compound inhibits the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft and enhances the activity of serotonin receptors. This compound also binds to specific sites on proteins and alters their conformation, which can lead to changes in their activity and function.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-(2-furoyl)piperazine has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to modulate the activity of dopamine and serotonin receptors, which can lead to changes in mood, behavior, and cognition. In addition, this compound inhibits the reuptake of serotonin in the brain, which can lead to increased levels of serotonin in the synaptic cleft and enhance the activity of serotonin receptors. This compound has also been shown to have potential as a modulator of protein-protein interactions, which can lead to changes in the activity and function of specific proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclohexyl-4-(2-furoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for studying its biological activity. Another advantage is that it has been extensively studied, which means that there is a lot of information available on its properties and potential applications. One limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be toxic at high concentrations, which means that caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-4-(2-furoyl)piperazine. One direction is to further investigate its potential as an antipsychotic agent and selective serotonin reuptake inhibitor (SSRI). Another direction is to study its potential as a modulator of protein-protein interactions and its potential applications in drug discovery. Additionally, further research could be conducted on the mechanism of action of this compound and its effects on specific proteins and signaling pathways. Finally, more studies could be conducted on the biochemical and physiological effects of this compound in different tissues and cell types.
Synthesemethoden
The synthesis of 1-Cyclohexyl-4-(2-furoyl)piperazine is a multi-step process that involves the reaction of cyclohexylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. This method has been widely used in the synthesis of 1-Cyclohexyl-4-(2-furoyl)piperazine and has been optimized for high yield and purity.
Eigenschaften
Molekularformel |
C15H22N2O2 |
---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
(4-cyclohexylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H22N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2 |
InChI-Schlüssel |
VGWYLWCVXIIGOU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.